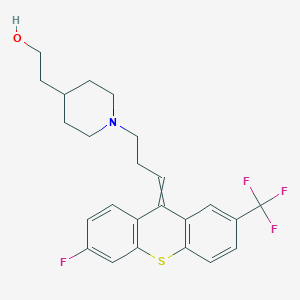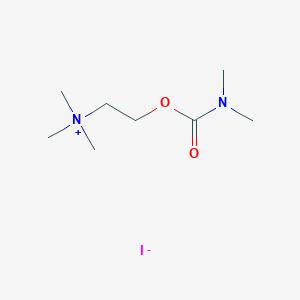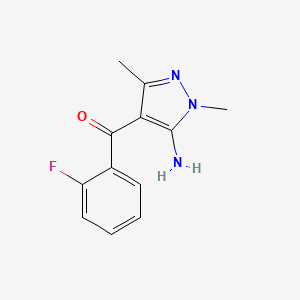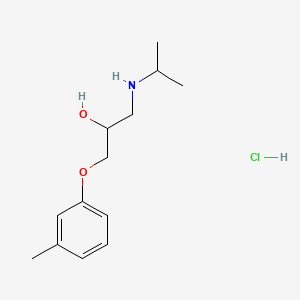
cis-Piflutixol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Piflutixol: is a thioxanthene derivative with the molecular formula C24H25F4NOS . It is known for its neuroleptic properties and is used primarily in the treatment of psychiatric disorders. The compound is characterized by its ability to interact with dopamine receptors, making it a valuable tool in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-Piflutixol involves the reaction of 6-fluoro-2-(trifluoromethyl)thioxanthen-9-one with 1-(4-piperidyl)ethanol under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: : cis-Piflutixol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .
Scientific Research Applications
cis-Piflutixol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in receptor binding studies to understand the interaction with dopamine receptors.
Biology: Employed in studies investigating the role of dopamine in various biological processes.
Medicine: Utilized in the development of neuroleptic drugs for the treatment of psychiatric disorders.
Industry: Applied in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of cis-Piflutixol involves its interaction with dopamine receptors, particularly D1 and D2 receptors. By binding to these receptors, this compound inhibits dopamine-mediated neurotransmission, leading to its antipsychotic effects. The compound’s ability to block both D1 and D2 receptors distinguishes it from other neuroleptics that may selectively target only one type of receptor .
Comparison with Similar Compounds
cis-Piflutixol is compared with other thioxanthene derivatives such as:
- cis-Flupenthixol
- cis-Clopenthixol
These compounds share similar structures and pharmacological properties but differ in their receptor binding affinities and clinical applications. This compound’s unique ability to interact with both D1 and D2 receptors makes it particularly effective in treating a broader range of psychiatric symptoms .
Properties
Molecular Formula |
C24H25F4NOS |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[1-[3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2 |
InChI Key |
CCUOZZURYIZOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Synonyms |
6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)





![3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile](/img/structure/B1205422.png)


